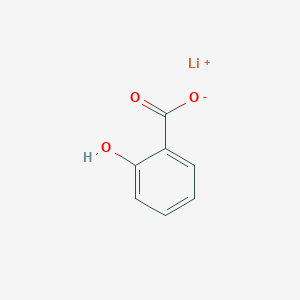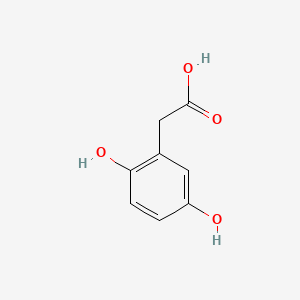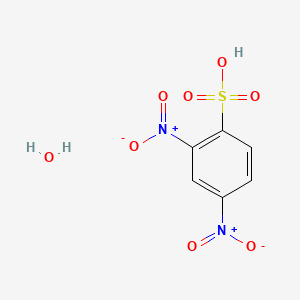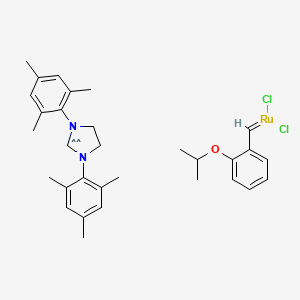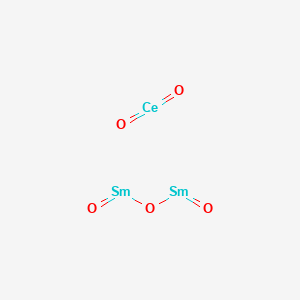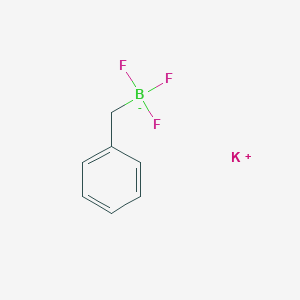
potassium;benzyl(trifluoro)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “potassium;benzyl(trifluoro)boranuide” is known as Thiadicarbocyanine. It is a chemical compound that belongs to the class of organic compounds known as cyanine dyes. These dyes are characterized by their ability to absorb light in the visible spectrum, making them useful in various applications such as biological staining and imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiadicarbocyanine typically involves the reaction of a thiadiazole derivative with a carbocyanine dye precursor. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide or acetonitrile, and the process is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Thiadicarbocyanine may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Thiadicarbocyanine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reaction conditions often involve the use of catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thiadicarbocyanine may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.
Applications De Recherche Scientifique
Thiadicarbocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in biological staining and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent in photodynamic therapy.
Industry: Applied in the manufacturing of optical materials and devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Mécanisme D'action
The mechanism of action of Thiadicarbocyanine involves its ability to absorb light and undergo photoinduced electron transfer processes. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species to induce cell death in targeted tissues. The molecular targets and pathways involved include cellular components such as membranes and proteins, which are affected by the reactive oxygen species generated during the photodynamic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsulfoxonium iodide: Another sulfoxonium salt used in organic synthesis.
Zoledronic acid: A bisphosphonate used in the treatment of bone diseases.
Tranexamic acid: An antifibrinolytic agent used to reduce bleeding.
Uniqueness
Thiadicarbocyanine is unique due to its strong absorption in the visible spectrum and its ability to undergo photoinduced electron transfer processes. This makes it particularly useful in applications such as biological imaging and photodynamic therapy, where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
potassium;benzyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHDAVWURFVTQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)
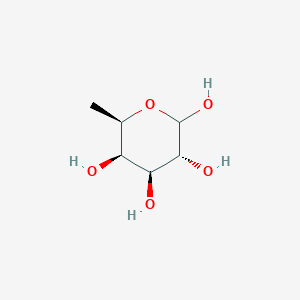
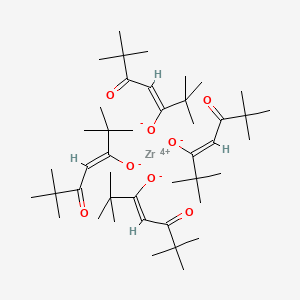
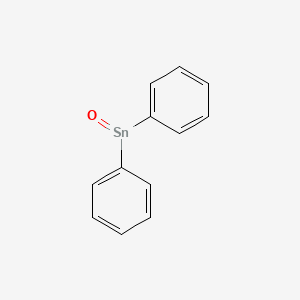
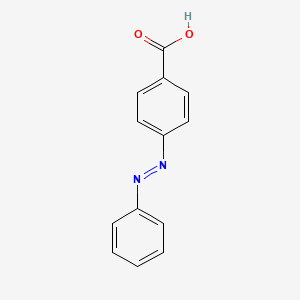
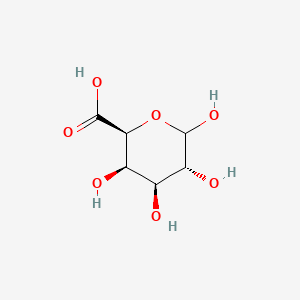
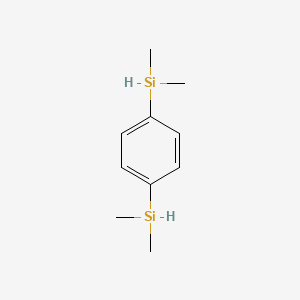
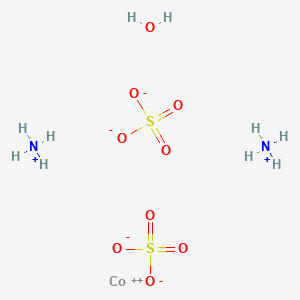
![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)
